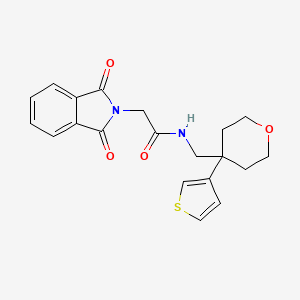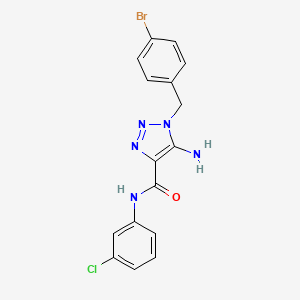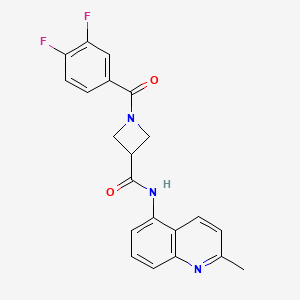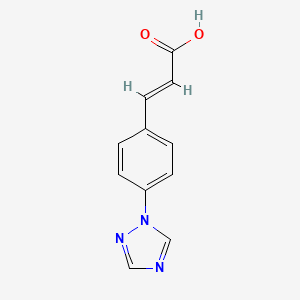![molecular formula C17H20N2O2S B2508545 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2309554-65-0](/img/structure/B2508545.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Materials and Optical Probes
The unique structure of this compound, with its fused thieno[3,2-c]pyridine and furan moieties, makes it an excellent candidate for designing fluorescent materials. Researchers have investigated its photophysical properties, including electronic absorption and emission spectra in various solvents. These studies provide insights into its solvatochromic behavior, such as extinction coefficients, oscillator strengths, transition dipole moments, Stokes shifts, fluorescence quantum yields, and photochemical quantum yields . The compound’s fluorescence properties could be harnessed for optical probes, sensors, and imaging applications.
Organic Electronics and Light-Emitting Diodes (OLEDs)
Long pi bond conjugated systems are crucial for organic electronics. The D-π-A chromophore in this compound, resulting from the donor (D) and acceptor (A) groups, contributes to its fluorescence. Leveraging these properties, researchers have explored its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. By incorporating it into OLED structures, it may enhance light emission efficiency and color purity .
Renewable Fuels and Bioenergy
The furan ring in the compound resembles 2,5-dimethylfuran (DMF), a biofuel precursor. DMF has garnered attention as a next-generation transport fuel for internal combustion engines due to its favorable physicochemical properties . While the compound’s structure is more complex, it shares similarities with DMF. Researchers could explore its potential as a renewable fuel or bioenergy feedstock.
Green Chemistry and Industrial Processes
Efficient production methods are essential for sustainable chemistry. Researchers have developed an integrated process to produce 2,5-dimethylfuran from biomass-derived feedstocks, emphasizing environmental favorability and unprecedented efficiency . Considering the compound’s structural resemblance to DMF, it might contribute to greener chemical processes or industrial applications.
Host-Guest Chemistry and Selective Separation
In a fascinating study, single crystal X-ray diffraction revealed that specific host-guest complexes involving 2,5-dimethylfuran (DMeF) could lead to selective separation . The compound’s structural features may enable similar applications in host-guest chemistry, such as molecular recognition and separation processes.
Other Potential Applications
While the above fields highlight key areas, this compound’s versatility may extend to other domains. Researchers could explore its use in drug delivery, catalysis, or materials science. Further investigations are warranted to uncover additional applications.
Propriétés
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-14(10-19)18-5-3-16-13(8-18)4-6-22-16/h4,6-7,14H,3,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJYRFGVMBHVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)



![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)


![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)